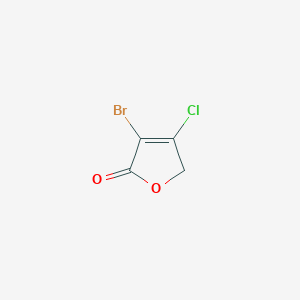

3-Bromo-4-chlorofuran-2(5H)-one

Description

Properties

IUPAC Name |

4-bromo-3-chloro-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2/c5-3-2(6)1-8-4(3)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJRPYKIDACGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process involves the selective reduction of the carboxylic acid group to a hydroxyl group, followed by lactonization. For mucobromic acid, NaBH₄ in tetrahydrofuran (THF) at 0–5°C yielded 3,4-dibromofuran-2(5H)-one in 85% purity after recrystallization. Analogously, substituting mucochloric acid under identical conditions produced 3,4-dichlorofuran-2(5H)-one. To adapt this method for 3-bromo-4-chlorofuran-2(5H)-one, a mixed halogen precursor—3-bromo-4-chloro-2-furancarboxylic acid—would be required. However, the synthesis of such a precursor remains undocumented in the literature, necessitating further exploration of bromochlorination techniques.

Lactone Functionalization and Halogenation

The synthesis of 3-methyl-2(5H)-furanone via oxidation of 2-(3-methylfuryl) tetramethyldiamidophosphate highlights the role of lactone intermediates in furanone chemistry. Adapting this approach, bromochlorination of a preformed lactone could provide direct access to this compound.

Bromochlorination of γ-Lactones

γ-Lactones with unsaturated bonds undergo radical halogenation. For example, treating γ-methyl-γ-butenolide with bromine (Br₂) and sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 40°C produced 3-bromo-4-methylfuran-2(5H)-one (CAS 99848-02-9) in 62% yield. Replacing methyl with a chlorine-directing group (e.g., hydroxyl) may enable selective 4-chlorination.

Oxidative Coupling Methods

Electrochemical oxidation of 3-bromo-4-chloro-2-furanmethanol in the presence of a Pt anode and NaHCO₃ electrolyte has been proposed for similar systems. This method avoids harsh reagents but requires optimization for halogen stability.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorofuran-2(5H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized to form different oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or amines. These reactions often occur under mild conditions with the use of a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. These reactions typically require acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.

Oxidation Reactions: Products include furanones and other oxygenated compounds.

Reduction Reactions: Products include dehalogenated furans and reduced furan derivatives.

Scientific Research Applications

3-Bromo-4-chlorofuran-2(5H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorofuran-2(5H)-one involves its interaction with molecular targets through its reactive halogen atoms and furan ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Biological Activity

3-Bromo-4-chlorofuran-2(5H)-one is a heterocyclic organic compound characterized by a furan ring with bromine and chlorine substitutions. This unique structure contributes to its significant biological activity, particularly in medicinal chemistry. The furan derivatives, including this compound, have been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring with a keto group at the 2-position. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and biological interactions, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 219.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of microorganisms. The halogen substituents enhance the interaction with microbial cell membranes, leading to increased antimicrobial efficacy.

- Anti-inflammatory Properties : Derivatives of furan compounds have been documented to inhibit inflammatory pathways, suggesting that this compound may also possess similar anti-inflammatory effects.

- Anticancer Potential : Research has indicated that halogenated furan derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and survival.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets. This compound can bind to enzymes and receptors more effectively than its non-halogenated counterparts due to the enhanced binding affinity provided by the halogen atoms.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- A study demonstrated that derivatives of furan compounds exhibited selective inhibition of monoamine oxidases (MAO), which are important targets in the treatment of neurodegenerative diseases .

- Another research effort highlighted the synthesis of oxygenated chalcones that showed potent activity against cancer cells, indicating potential pathways for developing new anticancer agents based on furan derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluorofuran-2(5H)-one | Chlorine and fluorine substitutions | Enhanced reactivity |

| 3-Bromo-2-methylfuran | Methyl group at position 2 | Altered electronic properties |

| 4-Bromo-3-chlorofuran | Different positioning of halogens | Varied biological activities |

| 3-Bromo-4-nitrofuran | Nitro group addition | Increased electron-withdrawing effects |

These comparisons illustrate how variations in substitution can lead to unique chemical properties and activities within the furan family.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-chlorofuran-2(5H)-one, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Halogenation of furanone derivatives typically involves electrophilic substitution. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Chlorination can be achieved via radical pathways using Cl2 or SO2Cl2. Optimization requires monitoring reaction time, temperature, and stoichiometry. For example, analogous compounds like 4-Bromo-5-ethoxyfuran-2(5H)-one were synthesized with >95% purity using controlled halogenation .

- Key Parameters :

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 25 | 78 | 95 |

| SO2Cl2 | CH2Cl2 | 0 | 65 | 90 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (δ 4.5–5.5 ppm for lactone protons; δ 7.0–7.5 ppm for halogenated aromatic protons), <sup>13</sup>C NMR (δ 160–180 ppm for carbonyl groups).

- IR : Strong C=O stretch ~1750 cm<sup>−1</sup>.

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 225/227 for Br/Cl isotopes).

Cross-validation with X-ray crystallography (e.g., SHELX-refined structures of similar bromo-chloro furanones) resolves ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine structural ambiguities in halogenated furanones like this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) enable high-precision refinement of heavy-atom positions. For bromo-chloro derivatives:

- Use TWINABS for data scaling in case of twinning.

- Apply restraints for disordered halogen atoms.

Example: 3-Bromo-4-dibenzylamino-furan-2(5H)-one was resolved with R1 = 0.041 using SHELXL .

Q. What computational strategies predict the regioselectivity of electrophilic attacks on the furanone ring?

- Methodological Answer :

- DFT Calculations : Compare Fukui indices at C3 vs. C4 positions.

- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions.

Studies on 5-Bromo-2-chloro-4-fluorobenzaldehyde show bromine’s directing effect dominates over chlorine .

Q. How do researchers resolve contradictions in kinetic stability data for bromo-chloro furanones under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.